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Compound of Interest

Compound Name: LY2940094 tartrate

Cat. No.: B608729

An In-depth Technical Guide to LY2940094 Tartrate for the Study of Alcohol-Seeking Behavior

Executive Summary

LY2940094, also known as BTRX-246040, is a potent, selective, and orally bioavailable
antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also referred to as
the opioid receptor-like 1 (ORL1) receptor.[1][2] The N/OFQ-NOP system is critically involved in
modulating the mesolimbic reward pathway and plays a significant role in stress, mood, and
addiction.[1][2] While both NOP receptor agonists and antagonists have paradoxically shown
efficacy in preclinical models of alcohol use disorder, LY2940094 has emerged as a key
pharmacological tool and potential therapeutic agent for reducing alcohol consumption and
seeking behaviors.[1][3] This document provides a comprehensive technical overview of
LY2940094, detailing its mechanism of action, summarizing key preclinical findings, outlining
experimental protocols, and presenting quantitative data to support its use in alcohol-related
research.

Mechanism of Action

LY2940094 exerts its effects by competitively blocking the NOP receptor, thereby inhibiting the
actions of its endogenous ligand, N/OFQ. In the context of alcohol-seeking behavior, a primary
mechanism is the modulation of the brain's reward circuitry. Preclinical studies have
demonstrated that LY2940094 blocks ethanol-stimulated dopamine release in the nucleus
accumbens, a critical neurochemical event associated with the reinforcing and rewarding
properties of alcohol.[1][2] By attenuating this dopamine surge, LY2940094 is believed to
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reduce the motivation to consume alcohol and blunt the reinforcing effects that drive

consumption and relapse.[1] The compound's ability to block stress-induced reinstatement of
alcohol-seeking further suggests an interaction with brain stress systems that are known to be

dysregulated in alcohol dependence.[1]
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Caption: Proposed mechanism of LY2940094 in the alcohol reward pathway.

Preclinical Evidence in Rodent Models

LY2940094 has been extensively characterized in genetically selected alcohol-preferring rat

lines, which model excessive alcohol consumption.
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e Reduction of Ethanol Self-Administration: LY2940094 consistently produces a dose-
dependent reduction in voluntary home-cage ethanol consumption in both Indiana Alcohol-
Preferring (P) and Marchigian Sardinian Alcohol-Preferring (msP) rats.[1][2][4] Importantly,
this effect is specific to alcohol, as the compound does not significantly alter food or water
intake at effective doses.[1][4] Furthermore, sub-chronic daily administration for four days did
not lead to tolerance, with the reduction in ethanol intake remaining significant.[1][2]

o Decreased Motivation for Ethanol: In operant conditioning paradigms, where animals must
work to receive alcohol, LY2940094 attenuates motivation. Specifically, in a progressive-ratio
schedule of reinforcement, rats treated with LY2940094 exhibited reduced responding and
lower "breakpoints,” indicating they were less willing to exert effort to obtain ethanol.[1][2]

» Blockade of Stress-Induced Relapse: A critical challenge in treating alcohol use disorder is
the high rate of relapse, often triggered by stress. LY2940094 has shown robust efficacy in
preventing stress-induced reinstatement of alcohol-seeking behavior.[1][2] In rats trained to
self-administer alcohol, the behavior can be extinguished and then reinstated by a
pharmacological stressor like yohimbine. Pre-treatment with LY2940094 completely blocks
this stress-induced reinstatement.|[1]

o Human Translational Studies: The promising preclinical data led to a proof-of-concept clinical
study where LY2940094 (as BTRX-246040) was tested in patients with alcohol dependence.
The study found that while the primary endpoint was not met, LY2940094 significantly
reduced the percentage of heavy drinking days and increased the percentage of abstinent
days compared to placebo, providing important translational validation for the NOP
antagonist mechanism.[3][5][6]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies
investigating LY2940094.

Table 1: Effect of LY2940094 on Ethanol Self-Administration in Rats
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Route of Effect on

. Dose o Significanc o
Rat Strain Administrat Ethanol Citation(s)
(mglkg) . e
ion Intake
Indiana P Significant
30 Oral (p.o.) . p <0.05 [1]1[4]
Rats reduction
] ) Sustained
Indiana P 30 (daily for 4 o
Oral (p.0.) significant p < 0.002 [1]
Rats days) )
reduction

| msP Rats | 3, 30 | Oral (p.o.) | Dose-dependent reduction | p < 0.05 (3mg/kg), p < 0.01
(30mg/kg) |[1][4] |

Table 2: Effect of LY2940094 on Stress-Induced Reinstatement of Alcohol-Seeking

Effect on
Alcohol-

Route of . L L

. Dose o Associate Significa Citation(s
Rat Strain  Stressor Administr
(mgl/kg) . d Lever nce )

ation
Respons
es

| msP Rats | Yohimbine (2 mg/kg, IP) | 3, 30 | Oral (p.o.) | Complete blockade of reinstatement |
p <0.001 [[1] |

Table 3: Effect of LY2940094 on Ethanol-Stimulated Dopamine Release

. LY2940094 Effect on
Brain Ethanol

. Rat Strain Dose Dopamine Citation(s)
Region Dose (g/kg)
(mglkg) Release

| Nucleus Accumbens | Not Specified | 1.1 (IP) | Not Specified | Blocked ethanol-stimulated
release |[1][2] |
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Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The
following are standard protocols used to evaluate LY2940094.

Ethanol Self-Administration (Two-Bottle Choice)

e Animals: Male or female alcohol-preferring rats (e.g., msP or Indiana P) are individually
housed with ad libitum access to food and water.

» Habituation: Rats are given continuous access to two bottles, one containing water and the
other a 10% (v/v) ethanol solution. Bottle positions are alternated daily to control for side
preference.

» Baseline: Daily fluid intake is measured for at least two weeks to establish a stable baseline
of ethanol consumption (g/kg/day).

o Drug Administration: On the test day, LY2940094 tartrate or vehicle is administered via oral
gavage (p.o.) at a specified time before the dark cycle (the primary drinking period).

o Data Collection: Ethanol and water intake are measured at multiple time points post-
administration (e.g., 2, 8, and 24 hours). Body weight is recorded to calculate intake in g/kg.

Stress-Induced Reinstatement of Alcohol-Seeking

This protocol involves three distinct phases:
e Phase 1: Operant Self-Administration Training:
o Rats are trained in operant conditioning chambers equipped with two levers.

o Pressing the "active" lever results in the delivery of a 10% ethanol solution reinforcer on a
fixed-ratio schedule (e.g., FR1, one press yields one reward), while pressing the "inactive"
lever has no consequence.

o Training continues for several weeks until a stable pattern of responding is established.

e Phase 2: Extinction:
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o Extinction sessions begin, where pressing the active lever no longer delivers ethanol.

o These sessions continue daily until responding on the active lever decreases to a
predefined low level (e.g., <25% of the average of the last three training sessions).

e Phase 3: Reinstatement Test:

[e]

On the test day, rats are pre-treated with LY2940094 or vehicle (p.o.).

o After a set pre-treatment time (e.g., 60 minutes), a pharmacological stressor (e.g.,
yohimbine, 1.25-2.0 mg/kg, i.p.) is administered.

o The rat is immediately placed back into the operant chamber for a reinstatement session.
Lever presses are recorded, but no ethanol is delivered.

o A significant increase in active lever pressing in the vehicle group compared to the
extinction baseline indicates reinstatement of alcohol-seeking. The effect of LY2940094 is
measured by its ability to attenuate this increase.
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Caption: Experimental workflow for a stress-induced reinstatement study.
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In Vivo Microdialysis

Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted, aimed at
the nucleus accumbens. Animals are allowed to recover for several days.

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the
guide cannula. The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at
a constant low flow rate (e.g., 1-2 pL/min).

Baseline Collection: After a stabilization period, dialysate samples are collected at regular
intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine
concentration.

Drug Administration: LY2940094 or vehicle is administered (p.o.). After the appropriate pre-
treatment time, an ethanol challenge (e.g., 1.1 g/kg, i.p.) is administered.

Post-Injection Collection: Dialysate samples continue to be collected for several hours.

Analysis: The concentration of dopamine in the dialysate samples is quantified using high-
performance liquid chromatography with electrochemical detection (HPLC-EC). The results
are typically expressed as a percentage change from the baseline dopamine level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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behavior]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608729#ly2940094-tartrate-for-studying-alcohol-
seeking-behavior]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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